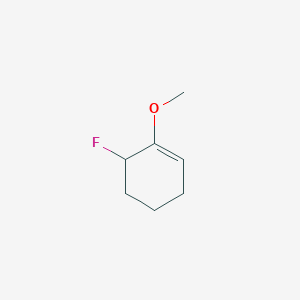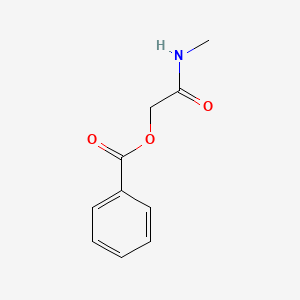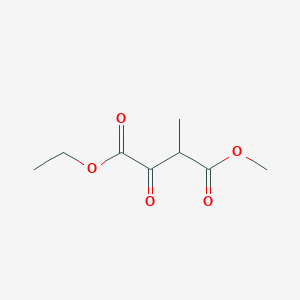
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentafluorophenyl group attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pentafluorophenyl)but-3-en-2-one typically involves the reaction of 3-methyl-4-phenyl-3-buten-2-one with pentafluorophenyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pentafluorophenyl group is introduced to the butenone backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pentafluorophenyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(pentafluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways and exert specific effects, making it a valuable compound for research in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Lacks the pentafluorophenyl group, making it less reactive in certain chemical reactions.
4-Methylpent-3-en-2-one: A simpler ketone with different reactivity and applications.
Uniqueness
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
110225-32-6 |
|---|---|
Molekularformel |
C11H7F5O |
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
3-methyl-4-(2,3,4,5,6-pentafluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H7F5O/c1-4(5(2)17)3-6-7(12)9(14)11(16)10(15)8(6)13/h3H,1-2H3 |
InChI-Schlüssel |
JXYMVZQZDLOQBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)

![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)




![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
